molecular formula C18H20N2O2 B2518104 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole CAS No. 714260-97-6

1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2518104
CAS No.: 714260-97-6
M. Wt: 296.37
InChI Key: BTETUORDJUONMW-UHFFFAOYSA-N
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Description

1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of a methoxyphenoxy group attached to a propyl chain, which is further linked to a methyl-substituted benzodiazole ring.

Preparation Methods

The synthesis of 1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol, propyl bromide, and 2-methyl-1H-benzodiazole.

    Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures.

    Industrial Production: For industrial-scale production, the process may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole ring or the methoxyphenoxy group are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds.

Scientific Research Applications

1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new chemical entities with potential biological activities.

    Biology: In biological research, the compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-inflammatory, analgesic, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[3-(2-methoxyphenoxy)propyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-19-15-8-3-4-9-16(15)20(14)12-7-13-22-18-11-6-5-10-17(18)21-2/h3-6,8-11H,7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTETUORDJUONMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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